1-Methoxynaphthalene-2-sulfonyl chloride
Description
Overview of Arenesulfonyl Chlorides as Versatile Synthetic Intermediates
Arenesulfonyl chlorides are a class of organosulfur compounds that serve as crucial intermediates in a wide array of chemical transformations. Their importance stems from the reactivity of the sulfonyl chloride group (-SO2Cl), which readily undergoes nucleophilic substitution. This reactivity allows for the facile introduction of the arenesulfonyl moiety into various molecules. One of the most common applications of arenesulfonyl chlorides is in the synthesis of sulfonamides, a functional group present in numerous pharmaceutical agents. magtech.com.cnnih.gov The reaction with primary and secondary amines to form sulfonamides is a cornerstone of medicinal chemistry. researchgate.net
Beyond sulfonamide formation, arenesulfonyl chlorides are precursors to other important functional groups such as sulfonate esters, sulfones, and sulfinic acids. magtech.com.cnnih.gov They can also act as protecting groups for amines, and in certain reactions, they serve as a source of aryl radicals. magtech.com.cnnih.gov The synthesis of arenesulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of thiols and disulfides, or via a Sandmeyer-type reaction of arenediazonium salts with sulfur dioxide. nih.govrsc.orgorganic-chemistry.org The versatility and accessibility of arenesulfonyl chlorides have solidified their position as indispensable tools in modern organic synthesis. magtech.com.cn
The Significance of the Naphthalene (B1677914) Scaffold in Organic Synthesis
The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a prominent structural motif in organic chemistry with significant implications in medicinal chemistry and materials science. Its extended π-system imparts unique electronic and photophysical properties to naphthalene-containing molecules. In the realm of medicinal chemistry, the naphthalene core is found in a variety of drugs, including the non-steroidal anti-inflammatory drug (NSAID) naproxen. researchgate.net The rigid and lipophilic nature of the naphthalene ring can enhance binding to biological targets and improve pharmacokinetic properties.
The naphthalene ring system can be functionalized through electrophilic aromatic substitution reactions, although the regioselectivity can be influenced by reaction conditions and the nature of the substituents already present on the ring. The ability to introduce various functional groups onto the naphthalene scaffold allows for the synthesis of a diverse range of derivatives with tailored properties. This has led to the development of naphthalene-based compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. researchgate.net
Contextualizing 1-Methoxynaphthalene-2-sulfonyl Chloride within Substituted Naphthalene Chemistry
This compound, with the CAS number 96262-60-6, is a specific example of a substituted naphthalene sulfonyl chloride. buysellchem.com Its structure combines the key features of an arenesulfonyl chloride and a substituted naphthalene. The methoxy (B1213986) group (-OCH3) at the 1-position and the sulfonyl chloride group at the 2-position create a distinct substitution pattern that influences its chemical reactivity and potential applications.
The synthesis of this compound can be achieved by the direct sulfonation and subsequent chlorination of 1-methoxynaphthalene (B125815). A described method involves the reaction of 1-methoxynaphthalene with chlorosulfonic acid, followed by treatment with phosphorus pentachloride to yield the desired sulfonyl chloride. The electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic substitution reactions on the naphthalene ring. This specific isomer, with its unique arrangement of functional groups, represents a valuable building block for the synthesis of more complex molecules with potential applications in various fields of chemical research.
Properties of this compound
| Property | Value | Source |
| CAS Number | 96362-60-6 | buysellchem.com |
| Molecular Formula | C11H9ClO3S | buysellchem.combldpharm.com |
| Molecular Weight | 256.71 g/mol | sigmaaldrich.comuni.lu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9ClO3S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
1-methoxynaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H9ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-7H,1H3 |
InChI Key |
BPDGXUXLCACGBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)S(=O)(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methoxynaphthalene 2 Sulfonyl Chloride
Sulfonation and Subsequent Halogenation Pathways for Aromatic Systems
The traditional and most direct route to aryl sulfonyl chlorides involves the sulfonation of an aromatic ring followed by conversion of the resulting sulfonic acid to the desired sulfonyl chloride. This pathway can be adapted for the synthesis of 1-methoxynaphthalene-2-sulfonyl chloride.
Direct Sulfonation Strategies for Methoxynaphthalene Derivatives
Direct sulfonation of 1-methoxynaphthalene (B125815) offers a straightforward approach to introduce the sulfonic acid group. The methoxy (B1213986) group at the C-1 position is an activating, ortho-, para-directing group. Therefore, electrophilic substitution, such as sulfonation, is directed to the C-2 and C-4 positions. The choice of sulfonating agent and reaction conditions can influence the regiochemical outcome.
A documented one-pot procedure for the synthesis of this compound involves the direct reaction of 1-methoxynaphthalene with chlorosulfonic acid. In this method, chlorosulfonic acid serves as both the sulfonating and chlorinating agent. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at reduced temperatures to control its reactivity.
| Reactant | Reagent | Solvent | Temperature | Yield |
| 1-Methoxynaphthalene | Chlorosulfonic Acid, Phosphorus Pentachloride | Dichloromethane | 0 °C | 93% |
Table 1: Direct Chlorosulfonation of 1-Methoxynaphthalene.
Conversion of Naphthalenesulfonic Acids to Sulfonyl Chlorides via Chlorinating Agents
An alternative two-step approach involves the initial isolation of the naphthalenesulfonic acid followed by its conversion to the sulfonyl chloride. Once 1-methoxynaphthalene-2-sulfonic acid is obtained, it can be converted to the corresponding sulfonyl chloride using a variety of chlorinating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). researchgate.net The reaction with thionyl chloride, for instance, can be performed with or without a solvent, and sometimes with a catalytic amount of dimethylformamide (DMF). nih.gov
In a specific preparation of this compound, phosphorus pentachloride was added after the initial reaction with chlorosulfonic acid, ensuring the complete conversion of the sulfonic acid intermediate to the sulfonyl chloride. This highlights a combined one-pot approach where direct sulfonation is immediately followed by a robust chlorination step.
| Sulfonic Acid Derivative | Chlorinating Agent | Solvent | Conditions |
| 1-Methoxynaphthalene-2-sulfonic acid (in situ) | Phosphorus Pentachloride | Dichloromethane | 0 °C, 45 min |
| General Aryl Sulfonic Acids | Thionyl Chloride | Benzene (B151609)/DMF | 50 °C, 3 h |
| General Sulfonic Acids | Phosphorus Oxychloride | Neat | Varies |
Table 2: Representative Chlorination of Naphthalenesulfonic Acids.
Oxidative Chlorination Approaches from Thiol and Disulfide Precursors
Oxidative chlorination provides an alternative pathway to sulfonyl chlorides, starting from the corresponding thiol or disulfide. This method avoids the often harsh conditions of direct sulfonation. The general principle involves the oxidation of the sulfur-containing starting material in the presence of a chloride source.
While a specific example for 1-methoxynaphthalene-2-thiol is not prominently documented in readily available literature, general methodologies are well-established for a wide range of aryl thiols. Reagents such as N-chlorosuccinimide (NCS) in the presence of an alcohol or dilute acid have proven effective. organic-chemistry.org A particularly efficient and mild method employs hydrogen peroxide in the presence of zirconium tetrachloride (ZrCl₄), which can convert various thiols and disulfides to their corresponding sulfonyl chlorides in high yields and with very short reaction times. researchgate.netorganic-chemistry.org This method is noted for its high purity products and avoidance of harsh reagents. organic-chemistry.org
| Substrate Type | Oxidant/Chlorinating System | Solvent | Key Advantages |
| Aryl Thiols | N-Chlorosuccinimide / Dilute HCl | Acetonitrile | Good yields |
| Thiols & Disulfides | H₂O₂ / ZrCl₄ | Acetonitrile | High yields, short reaction times, mild conditions |
| Thiols & Disulfides | H₂O₂ / SOCl₂ | Not specified | High yields, short reaction times |
Table 3: General Oxidative Chlorination Methods for Thiol and Disulfide Precursors.
Regiochemical Control in Substituted Naphthalene (B1677914) Sulfonylation Reactions
The directing effect of the methoxy group in 1-methoxynaphthalene is paramount for achieving the desired 2-sulfonylated product. The electron-donating nature of the methoxy group activates the naphthalene ring towards electrophilic attack, primarily at the ortho (C-2) and para (C-4) positions. The distribution of these isomers is influenced by both electronic and steric factors.
In the case of 1-methoxynaphthalene, sulfonation at the C-4 position is also electronically favored. However, the formation of the 2-sulfonyl chloride is often predominant under specific conditions. The use of chlorosulfonic acid at low temperatures, as seen in the documented synthesis, likely favors the kinetic product, which is often the less sterically hindered ortho position. The choice of solvent can also play a role in the isomeric ratio.
Green Chemistry Principles Applied to Sulfonyl Chloride Synthesis
In recent years, the development of more environmentally benign methods for the synthesis of sulfonyl chlorides has become a significant focus. These approaches aim to reduce the use of hazardous reagents, minimize waste, and improve energy efficiency.
Several green strategies are applicable to sulfonyl chloride synthesis:
Use of Safer Reagents and Solvents: The use of ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl), has been reported for the sulfonation of aromatic compounds under mild, aqueous conditions. organic-chemistry.org This reagent can act as a catalyst and solvent, and can be recycled. organic-chemistry.org
Catalytic Methods: Photocatalysis offers a modern approach. A method using a heterogeneous potassium poly(heptazine imide) photocatalyst has been developed for the synthesis of sulfonyl chlorides from aryldiazonium salts and in situ generated SO₂ and HCl from thionyl chloride and water. nih.gov
Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the conversion of bromides to sodium sulfonates, which are precursors to sulfonyl chlorides. nih.gov For example, the conversion of 4-phenoxybutyl bromide to the corresponding sulfonate was achieved in 15 minutes with microwave heating, compared to 24 hours with conventional heating. nih.gov
Atom Economy: One-pot syntheses, where multiple steps are carried out in the same reaction vessel, improve atom economy and reduce waste from purification of intermediates. The direct chlorosulfonation of 1-methoxynaphthalene is an example of such a process.
| Green Chemistry Approach | Example Application | Key Benefits |
| Ionic Liquid Media | Sulfonation using [Dsim]Cl | Recyclable, mild aqueous conditions |
| Photocatalysis | Synthesis from aryldiazonium salts with K-PHI | Use of visible light, heterogeneous catalyst |
| Microwave-Assisted Synthesis | Conversion of bromides to sulfonates | Reduced reaction times, improved yields |
Table 4: Application of Green Chemistry Principles in Sulfonyl Chloride Synthesis.
Chemical Reactivity and Mechanistic Investigations of 1 Methoxynaphthalene 2 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center
The sulfonyl chloride group is a key functional moiety, and its reactions, particularly nucleophilic substitution at the tetracoordinate sulfur atom, have been the subject of extensive mechanistic study. These reactions are central to the synthetic utility of compounds like 1-methoxynaphthalene-2-sulfonyl chloride, which are often used to introduce the methoxynaphthylsulfonyl group into other molecules, such as in the formation of sulfonamides or sulfonate esters.
The mechanism of bimolecular nucleophilic substitution at a sulfonyl sulfur atom (SN-S) is more complex than at a saturated carbon center. nih.gov Two primary pathways are generally considered: a concerted SN2-type mechanism and a stepwise addition-elimination (A-E) mechanism. nih.govmdpi.com
In the concerted SN2 mechanism , the nucleophile attacks the sulfur atom, and the leaving group (chloride) departs in a single, synchronous step through a single transition state. nih.govlibretexts.org Similar to SN2 reactions at carbon, this pathway is expected to proceed with an inversion of configuration at the sulfur center. nih.govmdpi.com Kinetic studies often show second-order kinetics, dependent on the concentration of both the sulfonyl chloride and the nucleophile. libretexts.org
The addition-elimination (A-E) mechanism , conversely, involves two discrete steps. The nucleophile first adds to the electrophilic sulfur atom to form a short-lived, hypervalent, trigonal bipyramidal intermediate, often referred to as a sulfurane. nih.govmdpi.com This is followed by the elimination of the leaving group in a second step to yield the final substitution product. chemguide.co.uk
The operative mechanism is highly dependent on the nature of the reactants and conditions. For arenesulfonyl chlorides, theoretical and experimental studies, such as the chloride-chloride exchange reaction, strongly suggest that the SN2 mechanism is favored. mdpi.comnih.gov In contrast, for reactions involving more electronegative atoms, like the fluoride (B91410) exchange in arenesulfonyl fluorides, the A-E mechanism with a distinct intermediate becomes the more probable pathway. mdpi.comnih.gov The debate between these two mechanisms is a cornerstone of understanding the reactivity of sulfonyl halides.
Solvolysis, a reaction where the solvent acts as the nucleophile, is a fundamental tool for probing reaction mechanisms. For arenesulfonyl chlorides, including this compound, solvolysis reactions in solvents like water, alcohols, or aqueous mixtures typically proceed via a bimolecular pathway. scilit.comresearchgate.netnih.gov This is in contrast to the SN1 mechanism, which would involve the unimolecular formation of a sulfonyl cation (ArSO₂⁺) and is generally not observed for these substrates. researchgate.net
The rates of solvolysis are sensitive to the solvent's properties. Studies using the Grunwald-Winstein equation, which correlates reaction rates with solvent ionizing power and nucleophilicity, help to quantify these effects. nih.govkoreascience.kr The rate of solvolysis for arenesulfonyl chlorides generally increases with greater solvent nucleophilicity, supporting a mechanism where the solvent molecule is directly involved in the rate-determining step. koreascience.kr For example, rates typically increase in the order of aqueous acetone (B3395972) < aqueous ethanol (B145695) < aqueous methanol, following the increasing nucleophilicity of the solvent systems. koreascience.kr Kinetic solvent isotope effect (KSIE) studies, comparing reaction rates in H₂O vs. D₂O or MeOH vs. MeOD, further support a mechanism with significant bond-breaking in the transition state, consistent with an SN2-like process. nih.gov
Substituents on the aromatic ring significantly influence the reactivity of the sulfonyl chloride group. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack. Conversely, electron-donating groups decrease the rate. This relationship is often quantified using the Hammett equation, which for the chloride-chloride exchange in a series of para- and meta-substituted arenesulfonyl chlorides gives a positive ρ-value, indicating that the reaction is favored by electron-withdrawing substituents. mdpi.comnih.gov
A particularly noteworthy phenomenon is the "ortho-effect." Counterintuitively, the presence of an alkyl group at the ortho position to the sulfonyl chloride, such as the 1-methoxy group in this compound, leads to an acceleration of the nucleophilic substitution rate, despite the expected steric hindrance. nih.govnih.gov This is sometimes referred to as "steric acceleration." researchgate.net
Theoretical studies using Density Functional Theory (DFT) and X-ray crystallographic data have provided an explanation for this enhanced reactivity. nih.gov The ortho-substituent forces the sulfonyl group into a rigid, sterically congested conformation. This raises the ground-state energy of the molecule, thereby reducing the activation energy required to reach the transition state and accelerating the reaction. nih.govnih.gov For instance, 2,4,6-trialkyl-substituted arenesulfonyl chlorides react 3 to 5 times faster in chloride exchange reactions than the unsubstituted benzenesulfonyl chloride. nih.gov
| Substituent Pattern | Relative Rate (k/k₀) | Reference Compound (k₀) |
|---|---|---|
| Unsubstituted (Benzenesulfonyl chloride) | 1.00 | Benzenesulfonyl chloride |
| 2-Methyl | 1.35 | Benzenesulfonyl chloride |
| 2,6-Dimethyl | 2.21 | Benzenesulfonyl chloride |
| 2,4,6-Trimethyl (Mesitylenesulfonyl chloride) | 3.06 | Benzenesulfonyl chloride |
| 2,4,6-Triisopropyl | 5.13 | Benzenesulfonyl chloride |
Data derived from kinetic studies of chloride-chloride exchange reactions highlight the accelerating effect of ortho-alkyl substituents. nih.govnih.gov
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring System
The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the combined directing effects of the two existing substituents: the 1-methoxy group and the 2-sulfonyl chloride group.
The 1-methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. youtube.comstackexchange.com The positions ortho to the methoxy (B1213986) group are C2 and C8, while the para position is C4.
The 2-sulfonyl chloride (-SO₂Cl) group is a strongly deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.
In polysubstituted aromatic systems, the directing effect of the most powerful activating group dominates. bartleby.com In this case, the strongly activating methoxy group governs the position of substitution.
Position C4: This position is para to the activating methoxy group and is the most sterically accessible and electronically enriched site. Therefore, C4 is the most probable site for electrophilic attack. stackexchange.combartleby.com
Position C2: This position is ortho to the methoxy group but is already substituted with the sulfonyl chloride group.
Position C5: This is an α-position on the adjacent ring. It is activated by the methoxy group through resonance, making it a possible, though likely minor, site of substitution compared to C4.
Therefore, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the C4 position.
| Position | Relation to -OCH₃ (Activating) | Relation to -SO₂Cl (Deactivating) | Predicted Reactivity |
|---|---|---|---|
| 4 | Para | - | Major Product |
| 5 | - | - | Possible Minor Product |
| Other Positions | - | - | Disfavored |
Radical-Mediated Transformations Involving Sulfonyl Chlorides
Arenesulfonyl chlorides are versatile precursors in radical chemistry. magtech.com.cn They can undergo homolytic cleavage of the sulfur-chlorine bond or the carbon-sulfur bond under various conditions to generate reactive radical intermediates.
The S-Cl bond can be cleaved using radical initiators, photolysis, or transition-metal catalysts to generate sulfonyl radicals (ArSO₂•). magtech.com.cnacs.org These electrophilic radicals can participate in a range of transformations, most notably the addition to unsaturated systems like alkenes and alkynes in a process known as radical sulfonylation. magtech.com.cn
Alternatively, under reductive conditions, arenesulfonyl chlorides can undergo desulfonylation, where the entire -SO₂Cl group is removed to generate an aryl radical. This transformation opens pathways for C-C or C-heteroatom bond formation via radical cyclization or intermolecular coupling reactions, such as in Minisci-type reactions with electron-deficient heteroarenes. nih.gov While specific documented examples for this compound are not prevalent in the literature, the general reactivity patterns of arenesulfonyl chlorides suggest its potential utility as a precursor for both 1-methoxynaphthalene-2-sulfonyl radicals and 1-methoxynaphthyl radicals in synthetic organic chemistry.
Derivatization Strategies and Advanced Synthetic Utility of 1 Methoxynaphthalene 2 Sulfonyl Chloride
Synthesis of Sulfonamide Architectures
The reaction of 1-methoxynaphthalene-2-sulfonyl chloride with amine nucleophiles is a cornerstone of its synthetic utility, providing access to a diverse range of sulfonamides. This transformation is fundamental in medicinal chemistry, as the sulfonamide group is a well-established bioisostere for amides and is present in numerous therapeutic agents. princeton.edunih.gov The synthesis can be tailored to produce primary, secondary, or tertiary sulfonamides, including complex cyclic systems.
The most conventional method for synthesizing sulfonamides involves the direct reaction of a sulfonyl chloride with a primary or secondary amine. nih.govlibretexts.org This reaction typically proceeds via a nucleophilic addition-elimination mechanism at the sulfur center. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. libretexts.org Alternatively, aqueous conditions using a base like sodium hydroxide (B78521) (Schotten-Baumann conditions) can be employed, which can be particularly effective and environmentally benign. nih.govresearchgate.net Microwave-assisted synthesis has also emerged as a method to accelerate these reactions, often leading to high yields in significantly reduced reaction times. rsc.org The reaction is broadly applicable to a wide range of aliphatic and aromatic amines, with primary amines generally reacting more rapidly than the more sterically hindered secondary amines. rsc.org
Table 1: Representative Synthesis of N-Substituted 1-Methoxynaphthalene-2-sulfonamides This table illustrates the expected products from the reaction of this compound with various amines based on general synthetic protocols.
| Amine Substrate | Product Name | Amine Type | General Conditions |
| Aniline | N-phenyl-1-methoxynaphthalene-2-sulfonamide | Primary (Aromatic) | Pyridine, CH₂Cl₂, 0 °C to rt |
| Benzylamine | N-benzyl-1-methoxynaphthalene-2-sulfonamide | Primary (Aliphatic) | Et₃N, THF, 0 °C to rt |
| Diethylamine | N,N-diethyl-1-methoxynaphthalene-2-sulfonamide | Secondary (Aliphatic) | Aq. NaOH, rt |
| Morpholine | 4-((1-methoxy-2-naphthyl)sulfonyl)morpholine | Secondary (Cyclic) | Microwave, 3-5 min |
An efficient alternative to traditional methods involves the use of N-silylated amines (N-silylamines). nih.govnih.gov The reaction between a sulfonyl chloride and an N-silylamine, such as N-(trimethylsilyl)morpholine, proceeds smoothly to form the corresponding sulfonamide. nih.gov A key advantage of this method is the formation of a volatile and non-acidic byproduct, trimethylsilyl (B98337) chloride, which simplifies purification. nih.govnih.gov The reaction is often carried out by refluxing equimolar amounts of the reactants in a solvent like acetonitrile, frequently resulting in quantitative yields. nih.gov This methodology is highly versatile, enabling the preparation of primary, secondary, and tertiary sulfonamides. nih.gov The high reactivity and clean conversion make it a valuable strategy, especially when dealing with sensitive substrates.
The synthesis of tertiary cyclic sulfonamides using this compound can be achieved through intramolecular cyclization strategies. A common approach involves the sulfonylation of a substrate containing both an amine and a suitably positioned reactive group, such as an alkene. For instance, an N-allylic amine can be reacted with this compound to form an N-allyl-N-aryl(or alkyl)sulfonamide intermediate. This intermediate can then undergo intramolecular cyclization reactions, often mediated by oxidants or other reagents, to form nitrogen-containing heterocyclic compounds. researchgate.net This strategy allows for the construction of complex, polycyclic architectures that are of interest in materials science and medicinal chemistry. researchgate.net
Formation of Sulfonate Esters and Their Synthetic Applications
The reaction of this compound with alcohols in the presence of a base like pyridine yields sulfonate esters. periodicchemistry.comyoutube.comyoutube.com This transformation is pivotal in organic synthesis as it converts a poorly leaving hydroxyl group of an alcohol into an excellent sulfonate leaving group (e.g., a "napsylate"). periodicchemistry.com The resulting 1-methoxynaphthalene-2-sulfonate esters are analogous in reactivity to alkyl halides and can readily participate in nucleophilic substitution (Sₙ2) and elimination (E2) reactions. periodicchemistry.comeurjchem.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken during this step. youtube.com The high leaving group ability of the napsylate anion is due to the resonance stabilization of its negative charge across the three oxygen atoms. periodicchemistry.com This makes 1-methoxynaphthalene-2-sulfonate esters valuable intermediates for introducing a wide range of functional groups by reaction with various nucleophiles.
Table 2: Synthesis and Subsequent Reactions of a 1-Methoxynaphthalene-2-sulfonate Ester This table outlines the two-step process of activating an alcohol and subsequent nucleophilic substitution.
| Step | Reactants | Product | Reaction Type | Significance |
| 1 | R-CH₂OH + this compound + Pyridine | R-CH₂-O-SO₂-(1-methoxynaphthyl) | Sulfonylation | Converts -OH to a good leaving group |
| 2 | R-CH₂-O-SO₂-(1-methoxynaphthyl) + Nu⁻ (e.g., CN⁻, N₃⁻, I⁻) | R-CH₂-Nu | Nucleophilic Substitution | Forms new C-Nu bond with inversion of configuration |
Construction of Sulfones and Other Sulfur-Containing Functional Groups
Beyond sulfonamides and sulfonate esters, this compound is a precursor for other important sulfur-containing compounds, notably sulfones. A common method for sulfone synthesis involves the reduction of the sulfonyl chloride to a sodium sulfinate salt (sodium 1-methoxynaphthalene-2-sulfinate). rsc.orgnih.gov This reduction can be achieved using reagents like sodium sulfite (B76179) or magnesium. rsc.orgnih.gov The resulting sulfinate is a potent nucleophile that can be alkylated with alkyl halides to form sulfones (C-SO₂-C bond). rsc.org
Alternatively, sulfones can be synthesized through various coupling reactions. For instance, palladium- or copper-catalyzed cross-coupling reactions between the sulfonyl chloride-derived sulfinate and aryl or vinyl halides provide access to diaryl or vinyl sulfones. mdpi.com More direct methods can involve the reaction of sulfonyl chlorides with organometallic reagents. Furthermore, recent developments have shown that sulfonyl chlorides can be used to generate sulfonyl radicals, which can then add to alkenes or alkynes to construct β-hydroxysulfones or β-ketosulfones, respectively. organic-chemistry.orgresearchgate.net
Integration of the 1-Methoxynaphthalene-2-sulfonyl Moiety into Diverse Complex Organic Scaffolds
The synthetic methods described above enable the incorporation of the 1-methoxynaphthalene-2-sulfonyl group into a wide range of complex organic molecules. This moiety can be strategically introduced to modulate the physicochemical properties of a parent molecule, such as its lipophilicity, polarity, and metabolic stability. The sulfonyl group acts as a rigid, three-dimensional hydrogen bond acceptor, which can be critical for molecular recognition and binding to biological targets. princeton.edu
For example, the synthesis of 1-sulfonylbicyclo[1.1.0]butanes, which are valuable strain-release reagents, can be achieved from methyl sulfones. nih.gov By analogy, a multi-step sequence starting with the conversion of this compound to the corresponding methyl sulfone would provide access to these highly reactive building blocks bearing the napsyl group. The integration of this large, aromatic sulfonyl moiety can be a key step in the late-stage functionalization of drug candidates or in the creation of novel chemical probes for exploring biological systems. nih.gov The stability and defined geometry of the 1-methoxynaphthalene-2-sulfonyl group make it an attractive component for building complex, functional molecular architectures.
Applications of 1 Methoxynaphthalene 2 Sulfonyl Chloride in Contemporary Chemical Research
Building Block Utility in the Synthesis of Complex Organic Molecules
1-Methoxynaphthalene-2-sulfonyl chloride is a valuable electrophilic building block for the synthesis of more complex organic molecules. Its utility stems from the presence of a highly reactive sulfonyl chloride functional group attached to a rigid, bicyclic aromatic scaffold. The primary reaction pathway for this compound involves the nucleophilic substitution at the sulfonyl group, leading to the formation of a diverse range of derivatives.
The synthesis of this compound itself can be achieved through the direct chlorosulfonation of 1-methoxynaphthalene (B125815). This reaction introduces the sulfonyl chloride group at the 2-position of the naphthalene (B1677914) ring, a process driven by the directing effects of the methoxy (B1213986) group.
A typical laboratory-scale synthesis is detailed in the table below:
| Reactants | Reagents | Conditions | Product | Yield |
| 1-Methoxynaphthalene | Chlorosulfonic acid, Phosphorus pentachloride | Dichloromethane (B109758), 0 °C to room temperature | This compound | 93% |
Once synthesized, this compound can be readily reacted with a wide array of nucleophiles, such as amines, alcohols, and thiols, to generate the corresponding sulfonamides, sulfonate esters, and thioesters. This reactivity makes it a key intermediate for introducing the 1-methoxy-2-naphthylsulfonyl moiety into larger molecular frameworks. The resulting sulfonamides, for instance, are known for their chemical stability and can serve as important structural motifs in various target molecules.
Role in Medicinal Chemistry Research and Molecular Design
While specific, extensively documented applications of this compound in medicinal chemistry are not widely reported in peer-reviewed literature, its structural features suggest significant potential as a precursor for the design and synthesis of biologically active molecules. The lipophilic 1-methoxynaphthalene core, combined with the versatile sulfonyl chloride handle, provides a foundation for creating novel chemical entities for therapeutic exploration.
Precursors to Biologically Active Molecular Entities
The sulfonamide linkage, readily formed from this compound and various amines, is a privileged functional group in medicinal chemistry, present in a wide range of approved drugs, including antibiotics, diuretics, and anticonvulsants. By reacting this compound with diverse amine-containing fragments, a library of novel sulfonamides can be generated. The 1-methoxynaphthalene portion of the molecule can influence the pharmacokinetic properties of these potential drug candidates, such as their solubility, membrane permeability, and metabolic stability.
Design of Compounds with Specific Biochemical Interactions (e.g., enzyme inhibition)
The 1-methoxynaphthalene scaffold can be envisioned as a key pharmacophoric element that can engage in specific interactions with biological targets, such as enzymes and receptors. The sulfonamide group can act as a hydrogen bond donor and acceptor, as well as a coordinating group for metal ions within an enzyme's active site. For example, many enzyme inhibitors incorporate aromatic or heteroaromatic sulfonamides to mimic the transition state of an enzymatic reaction or to bind to key catalytic residues.
The table below illustrates hypothetical derivatives of this compound and their potential, though not yet demonstrated, biochemical targets, based on the known activities of structurally related sulfonamides.
| Hypothetical Derivative | Potential Biochemical Target Class | Rationale |
| N-Aryl-1-methoxynaphthalene-2-sulfonamides | Carbonic Anhydrase Inhibitors | The sulfonamide moiety is a classic zinc-binding group for carbonic anhydrases. The 1-methoxynaphthalene group would occupy a hydrophobic pocket in the active site, potentially leading to high affinity and selectivity. |
| N-(Aminoacyl)-1-methoxynaphthalene-2-sulfonamides | Protease Inhibitors | The sulfonamide could act as a transition-state analog, while the amino acid side chain and the naphthalene ring system could interact with the substrate-binding pockets of proteases, such as matrix metalloproteinases (MMPs). |
| 1-Methoxynaphthalene-2-sulfonate esters of phenolic natural products | Anticancer Agents | Esterification of a biologically active phenol (B47542) with this compound could lead to prodrugs with improved stability or altered pharmacological profiles. The naphthalene moiety itself is found in some anticancer agents. |
Contributions to Materials Science and Polymer Chemistry Research
In the realm of materials science and polymer chemistry, this compound offers potential as a functional monomer or a modifying agent to impart specific properties to materials. The rigid and planar naphthalene ring system is known to influence the optical and thermal properties of polymers.
The sulfonyl chloride group can be utilized to graft the 1-methoxynaphthalene moiety onto polymer backbones containing nucleophilic functional groups, such as hydroxyl or amine groups. This post-polymerization modification can be used to tune the refractive index, fluorescence, or thermal stability of the resulting material. For instance, the incorporation of the naphthalene unit can enhance the photoluminescence properties of polymers, making them potentially useful for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.
Furthermore, this compound could potentially be used in the synthesis of novel polyamides or polyimides through condensation polymerization with appropriate diamine or dianhydride comonomers. The resulting polymers would incorporate the bulky and rigid 1-methoxynaphthalene unit, which could lead to materials with high glass transition temperatures and improved mechanical strength. While specific examples of the use of this compound in polymer science are not yet prevalent in the literature, its chemical properties suggest it as a promising candidate for the development of advanced functional materials.
Computational and Spectroscopic Characterization Methodologies for 1 Methoxynaphthalene 2 Sulfonyl Chloride
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. For 1-methoxynaphthalene-2-sulfonyl chloride, DFT calculations can provide invaluable insights into reaction mechanisms, particularly in reactions involving the sulfonyl chloride group. These studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates.
For instance, in the study of related palladium-catalyzed methoxycarbonylation reactions, DFT has been employed to elucidate the intricate steps of the catalytic cycle. mdpi.com This includes the initial coordination of reactants, subsequent insertion reactions, and the final product formation. mdpi.com By calculating the activation energies for different proposed pathways, researchers can determine the most plausible reaction mechanism. mdpi.com This approach could be directly applied to understand the reactivity of this compound in various chemical transformations.
Furthermore, DFT is utilized to analyze the stability of different conformations of a molecule and to predict its reactivity through the calculation of global and local reactivity descriptors. researchgate.net These descriptors, derived from the frontier molecular orbitals (HOMO and LUMO), can indicate the sites most susceptible to nucleophilic or electrophilic attack. researchgate.net In the case of a derivative of 4-methoxynaphthalene, DFT calculations at the M062X/6-311+g(d) level of theory were successfully used to determine the molecular structure and predict its reactivity, showing excellent agreement with experimental data. researchgate.net
Molecular Modeling and Docking Simulations for Exploring Ligand-Target Interactions of Derivatives
While this compound is primarily a reactive intermediate, its derivatives, often sulfonamides, are of significant interest in medicinal chemistry due to their potential biological activity. Molecular modeling and docking simulations are essential computational techniques to explore and predict the interactions of these derivatives with biological targets such as enzymes or receptors.
The general process involves preparing a 3D structure of the ligand (the sulfonamide derivative) and the target protein. nih.gov Docking algorithms then predict the preferred binding orientation of the ligand within the active site of the protein, along with a scoring function to estimate the binding affinity. nih.gov This approach was successfully used to screen novel sulfonamide derivatives as potential anti-COVID-19 agents by targeting the main protease (Mpro) of the SARS-CoV-2 virus. nih.gov
For derivatives of this compound, this methodology would allow for the virtual screening of a library of compounds against a specific biological target. The insights gained from these simulations, such as key hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can guide the rational design of more potent and selective inhibitors.
Advanced Spectroscopic Techniques for Structural Characterization and Reactivity Monitoring
Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive picture of its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about its structure.
For this compound, the introduction of the sulfonyl chloride group at the 2-position would significantly influence the chemical shifts of the neighboring protons, providing clear evidence for its substitution pattern. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable in definitively assigning all proton and carbon signals.
Table 1: Illustrative ¹H NMR Data for 1-Methoxynaphthalene (B125815)
| Assignment | Chemical Shift (ppm) in CDCl₃ |
| Aromatic Protons | 8.260, 7.765, 7.59-7.31, 6.776 |
| Methoxy (B1213986) Protons | 3.963 |
Data sourced from ChemicalBook for 1-methoxynaphthalene (CAS 2216-69-5) and is for illustrative purposes. chemicalbook.com
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₁H₉ClO₃S. sigmaaldrich.com
The predicted monoisotopic mass for 2-methoxynaphthalene-1-sulfonyl chloride is 255.9961 Da. uni.lu Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to generate the molecular ion. The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, and ³⁴S) isotopes, further confirming the compound's identity.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation pattern of the molecular ion can reveal the connectivity of the different functional groups. For instance, the loss of the SO₂Cl group or the methoxy group would result in characteristic fragment ions, helping to piece together the molecule's structure.
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of 2-Methoxynaphthalene-1-sulfonyl chloride
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 257.00338 | 149.1 |
| [M+Na]⁺ | 278.98532 | 160.4 |
| [M-H]⁻ | 254.98882 | 154.7 |
| [M+NH₄]⁺ | 274.02992 | 169.0 |
| [M+K]⁺ | 294.95926 | 155.7 |
Data sourced from PubChemLite for 2-methoxynaphthalene-1-sulfonyl chloride and is for illustrative purposes. uni.lu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
